molecular formula C21H17ClFNO3 B1672361 2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide CAS No. 930470-97-6

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide

Cat. No. B1672361
M. Wt: 385.8 g/mol
InChI Key: RWSCJEILSRMTEH-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including an amide group, two methoxy groups, a chloro group, and a fluoro group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving aromatic substitution and amide coupling .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents attached to the aromatic ring .


Chemical Reactions Analysis

The compound, due to the presence of the amide group and aromatic rings, could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility in different solvents .

Scientific Research Applications

  • Alzheimer's Disease Research : A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical , was used in positron emission tomography (PET) studies to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research found significant decreases in receptor densities, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

  • Antipathogenic Activity : Thiourea derivatives, which share structural similarities with the compound , demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings indicate the potential of these derivatives in developing novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

  • Fluorescent Probes in Biochemical Studies : Certain benzoxazole and benzothiazole derivatives, structurally related to the compound , have been used as fluorescent probes for sensing pH and metal cations. These compounds show high sensitivity to pH changes and selectivity in metal cation detection, attributable to the high acidity of their fluorophenol moiety (Tanaka et al., 2001).

  • Corrosion Inhibition in Carbon Steel : Research on methoxy-substituted phenylthienyl benzamidine derivatives, which are structurally similar, indicates their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. This study suggests the potential of these compounds in industrial applications for protecting metal surfaces (Fouda et al., 2020).

  • Cancer Research : A study on substituted 2-phenylthiazole-4-carboxamide derivatives, structurally related to the compound , evaluated their potential as cytotoxic agents against various human cancer cell lines. The research showed promising results, especially with certain substitutions that enhanced activity against specific cell lines (Aliabadi et al., 2010).

Future Directions

The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO3/c1-26-16-7-3-13(4-8-16)18-12-15(6-10-20(18)27-2)24-21(25)17-9-5-14(23)11-19(17)22/h3-12H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSCJEILSRMTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345913
Record name 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide

CAS RN

930470-97-6
Record name 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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